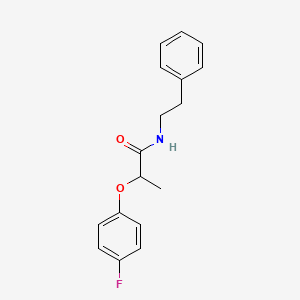

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of pain management.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators, including compounds structurally similar to 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, have explored their pharmacokinetics and metabolism. For instance, S-1, a related compound, demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. Its oral bioavailability ranged from 55% to 60%, with extensive metabolism producing numerous phase I and II metabolites. These findings highlight the compound's potential therapeutic applications due to its favorable pharmacokinetic profile and extensive metabolic transformation (Di Wu et al., 2006).

Photoreactions and Photodegradation

Research into the photoreactions of flutamide, a compound with a similar structure, in various solvents has provided insights into the photostability and photodegradation pathways of related compounds. These studies have implications for understanding the stability of this compound under light exposure, which is crucial for developing light-sensitive therapeutic agents (Y. Watanabe et al., 2015).

Liquid Crystal Technology

Compounds featuring the this compound structure have been studied for their potential applications in liquid crystal technology. For example, derivatives promoting excellent photoalignment of nematic liquid crystals have been reported. This research points towards the utility of such compounds in developing advanced liquid crystal displays (LCDs), with improved performance and reliability (G. Hegde et al., 2013).

Bioremediation and Environmental Applications

Studies on the bioremediation capabilities of certain enzymes towards environmental pollutants have implications for the use of this compound and related compounds in environmental cleanup efforts. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A suggests potential pathways for the bioremediation of structurally related pollutants, highlighting the environmental significance of research on these compounds (Urvish Chhaya & A. Gupte, 2013).

Molecular Mechanisms and Toxicological Studies

Investigations into the molecular mechanisms of action and potential toxicological impacts of bisphenol A provide a framework for understanding the biological interactions and safety profile of this compound. These studies are essential for assessing the compound's risks and benefits in various applications, from materials science to potential therapeutic uses (Yelena B. Wetherill et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as a serotonin-selective reuptake inhibitor . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

By inhibiting the reuptake of serotonin, this compound affects the serotonin signaling pathway . The increased serotonin levels can stimulate postsynaptic serotonin receptors, leading to various downstream effects depending on the specific receptor subtype activated.

Result of Action

The molecular effect of this compound is the increased concentration of serotonin in the synaptic cleft . At the cellular level, this can lead to enhanced serotonin signaling, potentially affecting various physiological processes regulated by serotonin, such as mood, appetite, and sleep.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIATYMWUEZURGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)

![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)

![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride](/img/structure/B2579735.png)

![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)